molecular formula C19H18N2O B1614038 3-Cyano-3'-pyrrolidinomethyl benzophenone CAS No. 898794-12-2

3-Cyano-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1614038
CAS No.: 898794-12-2
M. Wt: 290.4 g/mol
InChI Key: VDYVGRXUMWOZSY-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzophenones in Organic Chemistry and Medicinal Science

Benzophenones, characterized by a central carbonyl group bonded to two phenyl rings, represent a privileged scaffold in the realm of organic and medicinal chemistry. nih.govnih.gov The versatility of this diarylketone structure allows for a wide range of substitutions on its phenyl rings, leading to a diverse library of compounds with varied physicochemical properties and biological activities. nih.gov These derivatives are not only pivotal as synthetic intermediates but have also been identified in numerous naturally occurring and synthetic molecules with therapeutic relevance. nih.govresearchgate.net

Research Significance of 3-Cyano-3'-pyrrolidinomethyl benzophenone (B1666685) in Contemporary Chemical and Biological Investigations

While extensive research has been conducted on a plethora of benzophenone derivatives, specific academic inquiry into 3-Cyano-3'-pyrrolidinomethyl benzophenone is still an emerging area. The significance of this particular compound lies in the unique combination of its substituent groups: a cyano group and a pyrrolidinomethyl group. The cyano (C≡N) group is a potent electron-withdrawing group that can significantly influence the electronic properties of the benzophenone scaffold, potentially modulating its reactivity and biological interactions. acs.org The pyrrolidinomethyl moiety, a common functional group in medicinal chemistry, is known to enhance solubility and can play a crucial role in receptor binding and pharmacokinetic profiles.

The presence of these two distinct functional groups on the benzophenone backbone suggests potential applications as a molecular probe or a lead compound in drug discovery. Its structural features hint at possible interactions with various biological targets, making it a candidate for screening in a range of pharmacological assays. As a research chemical, it is primarily utilized in laboratory settings to explore new chemical reactions and to investigate its potential biological effects.

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound is to elucidate its fundamental chemical and biological properties. This includes the development of efficient synthetic routes, comprehensive characterization of its structure, and a thorough investigation of its potential as a bioactive agent.

Key areas of investigation would likely focus on:

Synthesis and Characterization: Developing and optimizing synthetic methodologies to produce the compound with high purity and yield. This would be followed by detailed structural elucidation using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Biological Evaluation: Screening the compound for a variety of biological activities, such as anticancer, antimicrobial, and enzyme inhibitory effects. Structure-activity relationship (SAR) studies of related compounds would help in guiding these investigations.

Medicinal Chemistry Applications: Exploring its potential as a scaffold for the development of new therapeutic agents. This involves designing and synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.

Due to the limited specific research published on this compound, much of the current understanding is extrapolated from studies on analogous benzophenone derivatives.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 898794-12-2 nih.gov
Molecular Formula C19H18N2O nih.gov
Molecular Weight 290.36 g/mol nih.gov
IUPAC Name (3-cyanophenyl)(3-(pyrrolidin-1-ylmethyl)phenyl)methanoneN/A

Properties

IUPAC Name

3-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-13-15-5-3-7-17(11-15)19(22)18-8-4-6-16(12-18)14-21-9-1-2-10-21/h3-8,11-12H,1-2,9-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYVGRXUMWOZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643186
Record name 3-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-12-2
Record name 3-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Cyano 3 Pyrrolidinomethyl Benzophenone and Analogous Structures

Retrosynthetic Analysis and Identification of Key Precursors for 3-Cyano-3'-pyrrolidinomethyl benzophenone (B1666685)

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 3-Cyano-3'-pyrrolidinomethyl benzophenone, the analysis begins by identifying the key functional groups and the most logical disconnections.

The target molecule has three main components: a benzophenone core, a cyano group on one phenyl ring, and a pyrrolidinomethyl group on the other. The most apparent disconnection is at the carbonyl-aryl C-C bonds, which points to a Friedel-Crafts acylation as the key bond-forming reaction. youtube.com This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the bond between the carbonyl group and the 3-cyanophenyl ring. This suggests a reaction between 3-cyanobenzoyl chloride and a pyrrolidinomethyl-substituted benzene (B151609) derivative.

Pathway B: Disconnection of the bond between the carbonyl group and the 3-(pyrrolidinomethyl)phenyl ring. This involves the reaction of 3-(pyrrolidinomethyl)benzoyl chloride with benzonitrile.

Further disconnection of the pyrrolidinomethyl group via a C-N bond cleavage suggests a precursor like 3-(halomethyl)benzoyl cyanide or 3-(halomethyl)benzophenone, which could then be reacted with pyrrolidine (B122466). Alternatively, a reductive amination approach would involve a 3-formylbenzophenone precursor. nih.gov The cyano group can be envisioned as arising from a Sandmeyer reaction of an aniline (B41778) precursor or a palladium-catalyzed cyanation of an aryl halide. wikipedia.org

Based on this analysis, the key precursors for the synthesis of this compound can be identified as:

3-Cyanobenzoyl chloride

3-(Pyrrolidinomethyl)benzoyl chloride

Benzonitrile

Toluene or a derivative for the introduction of the pyrrolidinomethyl group

Pyrrolidine

A suitable benzophenone with functional group handles for further modification.

Classical and Modern Synthetic Approaches to the Benzophenone Core and Substituents

The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of benzophenones. pearson.com The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). vedantu.commasterorganicchemistry.com

For the synthesis of this compound, one could react 3-cyanobenzoyl chloride with a suitable substituted benzene. rsc.org The choice of reactants is crucial to avoid unwanted side reactions. The general reaction is as follows:

Reaction Scheme:

The reactivity of the aromatic substrate and the acylating agent, as well as the position of the substituents, will influence the outcome of the reaction. For instance, the presence of an electron-withdrawing cyano group on the benzoyl chloride would decrease its reactivity. Conversely, the pyrrolidinomethyl group is an activating group, which would direct the acylation to the ortho and para positions. Therefore, a careful selection of the synthetic route and protecting group strategies might be necessary.

Modern variations of the Friedel-Crafts reaction utilize alternative catalysts to AlCl₃, such as ferric chloride (FeCl₃) or other Lewis acids, sometimes in ionic liquids, to improve yields and reduce the environmental impact. researchgate.netgoogle.com

The pyrrolidinomethyl group can be introduced onto the benzophenone framework through several methods.

Nucleophilic Substitution: This approach typically involves the reaction of a halomethyl-substituted benzophenone with pyrrolidine. For example, 3-(bromomethyl)benzophenone can be reacted with pyrrolidine to yield the desired product. The reaction proceeds via a standard SN2 mechanism.

Reductive Amination: Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org In this context, a 3-formylbenzophenone derivative can be reacted with pyrrolidine to form an intermediate iminium ion, which is then reduced in situ to the desired amine. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the ketone of the benzophenone core. masterorganicchemistry.com

The general scheme for reductive amination is:

This method is often preferred due to its high efficiency and the avoidance of harsh reagents. nih.gov

The cyano group can be introduced onto the benzophenone skeleton either before or after the formation of the benzophenone core.

Sandmeyer Reaction: If starting with an amino-substituted benzophenone, the Sandmeyer reaction provides a classic route to the corresponding nitrile. This involves the diazotization of the amino group with nitrous acid, followed by treatment with a copper(I) cyanide salt.

Palladium-Catalyzed Cyanation: A more modern and often higher-yielding approach is the palladium-catalyzed cyanation of an aryl halide. researchgate.net An aryl bromide or iodide-substituted benzophenone can be reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferricyanide, in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org This method offers excellent functional group tolerance.

Electrochemical Cyanation: Emerging methods include electrochemical cyanation, which offers a greener alternative by avoiding toxic cyanating agents and using electricity to drive the reaction. rsc.org Acetonitrile (B52724) can sometimes be used as both the solvent and the cyanide source in such reactions.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The choice of solvent is critical, particularly in the Friedel-Crafts acylation step. numberanalytics.com The solvent not only dissolves the reactants but can also influence the reactivity of the Lewis acid catalyst and the stability of the intermediates.

For Friedel-Crafts reactions, common solvents include:

Non-polar solvents: Carbon disulfide (CS₂) and dichloromethane (B109758) (CH₂Cl₂) are frequently used. In non-polar solvents, the product-catalyst complex may precipitate, which can sometimes be advantageous. stackexchange.com

Polar solvents: Nitrobenzene is a classic solvent for Friedel-Crafts reactions, as it can dissolve the reaction components and the intermediate complexes. However, its toxicity is a significant drawback.

Solvent-free conditions: In some cases, reactions can be run under solvent-free conditions using solid acid catalysts, which simplifies work-up and reduces waste. researchgate.net

The effect of the solvent on the reaction rate and selectivity is a key consideration. For instance, polar solvents can stabilize charged intermediates, potentially increasing the reaction rate. numberanalytics.com

For the nucleophilic substitution and reductive amination steps, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile are often suitable. The choice will depend on the specific reactants and conditions. Optimization studies have shown that acetonitrile can be a good choice for some oxidative coupling reactions leading to related structures. scielo.br

Table 1: Effect of Solvent on Friedel-Crafts Acylation Yield

SolventDielectric ConstantTypical Yield (%)Reference
Carbon Disulfide2.6Moderate to High stackexchange.com
Dichloromethane8.9High numberanalytics.com
Nitrobenzene34.8High numberanalytics.comstackexchange.com
Ionic LiquidsVariesHigh researchgate.net

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey AdvantagesReference
Sodium Cyanoborohydride (NaBH₃CN)Methanol (B129727), AcetonitrileSelective for imines over ketones/aldehydes masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, THFMild, effective, less toxic than NaBH₃CN masterorganicchemistry.com
Catalytic Hydrogenation (e.g., H₂/Pd-C)Ethanol, Methanol"Green" reducing agent, high efficiency wikipedia.org

Table 3: Common Cyanation Methods for Aryl Halides

Cyanide SourceCatalyst SystemTypical SolventKey FeaturesReference
Zn(CN)₂Pd(dba)₂ / dppfDMF, NMPGood for aryl bromides, less toxic organic-chemistry.org
K₄[Fe(CN)₆]Pd(OAc)₂ / ligandToluene, DMALow toxicity, cost-effective organic-chemistry.org
CuCNNone (Rosenmund-von Braun)DMF, NMPClassic method, for activated halides wikipedia.org

Reactivity and Chemical Transformations of 3 Cyano 3 Pyrrolidinomethyl Benzophenone

Functional Group Reactivity Profile of 3-Cyano-3'-pyrrolidinomethyl benzophenone (B1666685)

The reactivity of 3-Cyano-3'-pyrrolidinomethyl benzophenone is a composite of the individual reactivities of its functional groups, which mutually influence each other's chemical properties. The benzophenone framework provides a diaryl ketone structure, where the carbonyl group is the primary site for nucleophilic attack. The two phenyl rings are susceptible to electrophilic and, under certain conditions, nucleophilic aromatic substitution.

The substituents on the phenyl rings significantly modulate this reactivity. The cyano group (-CN) at the 3-position is a strong electron-withdrawing group, deactivating the phenyl ring it is attached to towards electrophilic aromatic substitution and activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to itself. Conversely, the pyrrolidinomethyl group (-CH₂-NC₄H₈) at the 3'-position is an electron-donating group, activating its phenyl ring towards electrophilic aromatic substitution.

Table 1: Functional Group Reactivity Overview

Functional GroupTypeExpected Reactivity
Carbonyl (C=O)KetoneElectrophilic center, susceptible to nucleophilic addition.
Cyano (-C≡N)NitrileElectrophilic carbon, can undergo nucleophilic addition; strong electron-withdrawing group.
PyrrolidinomethylTertiary AmineElectron-donating group, basic nitrogen center.
Phenyl Ring (with -CN)AromaticDeactivated towards electrophilic substitution, activated towards nucleophilic substitution.
Phenyl Ring (with -CH₂-pyrrolidine)AromaticActivated towards electrophilic substitution.

Nucleophilic Addition Reactions Involving Carbonyl and Cyano Groups

The carbonyl and cyano groups of this compound are both electrophilic and can undergo nucleophilic addition reactions.

The carbonyl carbon is sp² hybridized and is a prominent site for nucleophilic attack due to the polarization of the carbon-oxygen double bond. Strong nucleophiles can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is a common reaction for ketones and aldehydes. For instance, organometallic reagents like Grignard reagents or organolithium compounds can add to the carbonyl group.

The cyano group, although generally less reactive than a carbonyl group, can also be attacked by strong nucleophiles at the electrophilic carbon atom.

Oxidation and Reduction Pathways of the Benzophenone Moiety

The benzophenone moiety can undergo both oxidation and reduction reactions, primarily centered on the carbonyl group.

Reduction: The carbonyl group of the benzophenone core is readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of benzophenone to diphenylmethanol (B121723) is a classic example of this type of reaction. The substituents on the phenyl rings can influence the rate of reduction. Electron-withdrawing groups like the cyano group can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to reduction.

Oxidation: While the ketone functional group is generally resistant to oxidation under mild conditions, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. However, the more likely oxidation in this compound would involve the pyrrolidinomethyl group, as tertiary amines can be oxidized to N-oxides.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Rings

The substitution pattern on the two phenyl rings of this compound dictates the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The phenyl ring bearing the pyrrolidinomethyl group is activated towards EAS due to the electron-donating nature of the substituent. The pyrrolidinomethyl group is an ortho, para-director. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the pyrrolidinomethyl group (positions 2', 4', and 6').

Conversely, the phenyl ring substituted with the cyano group is strongly deactivated towards EAS. The cyano group is a meta-director. Should a reaction occur on this ring, the electrophile would be directed to the positions meta to the cyano group (positions 2, 4, and 6).

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Phenyl RingSubstituentActivating/DeactivatingDirecting Effect
Ring A3-CyanoDeactivatingmeta
Ring B3'-PyrrolidinomethylActivatingortho, para

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally less common than EAS and requires the presence of strong electron-withdrawing groups on the aromatic ring. The phenyl ring with the cyano group is activated for NAS, especially when a good leaving group is present at a position ortho or para to the cyano group. In the case of this compound, if a suitable leaving group were present on the cyano-substituted ring, a nucleophile could replace it.

Derivatization Strategies for the Development of this compound Analogs

The functional groups present in this compound offer several handles for chemical modification to generate a library of analogs for various applications, such as in medicinal chemistry. nih.gov

Modification of the Carbonyl Group:

Reduction: As mentioned, reduction of the carbonyl to a hydroxyl group would yield the corresponding diphenylmethanol derivative.

Reductive Amination: The carbonyl group can be converted to an amine through reductive amination.

Wittig Reaction: Reaction with a phosphonium ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond.

Modification of the Cyano Group:

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a primary amide, respectively.

Reduction: The nitrile can be reduced to a primary amine using reducing agents like LiAlH₄.

Cycloaddition Reactions: The cyano group can participate in cycloaddition reactions to form heterocyclic rings.

Modification of the Pyrrolidinomethyl Group:

Quaternization: The tertiary amine of the pyrrolidine (B122466) ring can be alkylated to form a quaternary ammonium salt.

N-Oxidation: As previously noted, the nitrogen atom can be oxidized to an N-oxide.

Modification of the Phenyl Rings:

Further electrophilic aromatic substitution on the activated ring can introduce additional functional groups.

Nucleophilic aromatic substitution on the deactivated ring, if a suitable leaving group is present or can be introduced, provides another avenue for derivatization.

These derivatization strategies allow for the systematic modification of the parent compound to explore structure-activity relationships in various chemical and biological contexts.

Structure Activity Relationship Sar Studies of 3 Cyano 3 Pyrrolidinomethyl Benzophenone and Congeners

Fundamental Principles and Methodological Approaches of SAR in Benzophenone (B1666685) Chemistry

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. In the context of benzophenone chemistry, SAR involves systematically modifying the benzophenone scaffold and assessing the resulting changes in efficacy, potency, or selectivity for a biological target. nih.gov The benzophenone scaffold, consisting of two phenyl rings connected by a carbonyl group, offers multiple positions for substitution, allowing for a wide exploration of chemical space. nih.gov

Methodological approaches typically involve the synthesis of a library of analogs where substituents on the phenyl rings are varied. These variations can include changes in electronic properties (introducing electron-donating or electron-withdrawing groups), steric bulk, and lipophilicity. nih.gov The biological activity of these analogs is then quantified using in vitro assays, such as measuring the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Ki) against a target enzyme or receptor. nih.gov These quantitative data points are crucial for establishing a clear relationship between a structural change and its biological consequence.

Impact of Cyano Substitution on the Electronic and Steric Properties and Resulting Biological Activity

The cyano (-C≡N) group is a small, linear, and highly polar substituent that can significantly influence a molecule's properties. As a potent electron-withdrawing group, its inclusion on one of the phenyl rings of a benzophenone would drastically alter the electronic distribution across the molecule. This can affect how the compound interacts with biological targets, for instance, by modulating the strength of hydrogen bonds or other polar interactions. researchgate.net

The nitrile functionality can act as a hydrogen bond acceptor and may serve as a bioisostere for other groups like a carbonyl or a halogen. Its metabolic stability is often high, making it an attractive feature in drug design to improve pharmacokinetic profiles. The introduction of a cyano group can enhance binding affinity to a target protein and has been a successful strategy in designing inhibitors for various enzymes.

Role of the Pyrrolidinomethyl Moiety in Molecular Recognition and Biological Interactions

The pyrrolidinomethyl group [(CH₂)N(CH₂)₄] introduces a basic, flexible, and three-dimensional character to the benzophenone scaffold. The pyrrolidine (B122466) ring is a common feature in many biologically active compounds and is often considered a "privileged scaffold" in medicinal chemistry. Its saturated, non-planar nature allows it to make specific steric and hydrophobic interactions within a binding pocket that a planar aromatic ring cannot.

The basic nitrogen atom in the pyrrolidine ring is typically protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with acidic amino acid residues like aspartate or glutamate (B1630785) in a protein target. This can be a critical anchoring point for the entire molecule, significantly enhancing binding affinity and selectivity. The methylene (B1212753) linker provides rotational flexibility, allowing the pyrrolidine ring to adopt an optimal orientation for binding.

Influence of Positional Isomerism on the Activity Profile of 3-Cyano-3'-pyrrolidinomethyl benzophenone Derivatives

The placement of substituents on the benzophenone rings is critical. The designation "3-Cyano-3'-pyrrolidinomethyl" indicates that the cyano group is at the meta position on one phenyl ring, and the pyrrolidinomethyl group is at the meta position on the second ring. Changing the position of these groups to the ortho or para positions would create isomers with potentially very different biological activities.

For example, moving the pyrrolidinomethyl group from the 3' (meta) to the 4' (para) position would extend its reach and alter the vector of its potential ionic interactions. Similarly, shifting the cyano group could change its electronic influence on the carbonyl linker and the other ring. SAR studies on other benzophenone series have shown that such positional changes can lead to dramatic differences in potency and selectivity, as the geometry of the molecule must complement the geometry of the biological target.

Comparative Analysis with Related Nitrogen Heterocycles (e.g., Piperidine (B6355638), Morpholine) in Analogous Compounds

To explore the SAR of the basic amine component, the pyrrolidine ring could be replaced with other nitrogen-containing heterocycles like piperidine or morpholine (B109124).

Piperidine: This six-membered ring is slightly larger than pyrrolidine and has different conformational preferences. Replacing pyrrolidine with piperidine would probe the steric tolerance of the binding site. While still basic, the orientation of the nitrogen's lone pair and its accessibility can differ, potentially altering binding affinity.

Morpholine: Replacing pyrrolidine with morpholine introduces an oxygen atom into the ring and reduces basicity. This would eliminate the potential for a strong ionic bond but could introduce new hydrogen bonding opportunities via the ether oxygen. Such a modification would help determine if a charged interaction is essential for activity. A related compound, 3-cyano-3'-thiomorpholinomethyl benzophenone, which introduces a sulfur atom, has also been synthesized, offering another point of comparison. cymitquimica.com

A hypothetical comparison is presented in the table below, illustrating how activity might vary with the heterocyclic group.

HeterocycleKey FeaturesPotential Impact on Activity
Pyrrolidine 5-membered ring, basic nitrogenForms strong ionic bonds, specific steric fit.
Piperidine 6-membered ring, basic nitrogenLarger size, tests steric limits of binding pocket.
Morpholine 6-membered ring, includes oxygen, less basicWeaker ionic interaction, potential for H-bonding.

This table is illustrative and based on general medicinal chemistry principles, not on experimental data for this specific compound series.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Should a dataset of biologically active analogs become available, Quantitative Structure-Activity Relationship (QSAR) modeling could be employed. QSAR is a computational technique that attempts to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity.

For a series of this compound analogs, descriptors such as electronic parameters (e.g., Hammett constants for different ring substituents), steric parameters (e.g., Taft parameters), and lipophilicity (logP) would be calculated for each molecule. These descriptors would then be used as independent variables in a regression analysis against the biological activity (the dependent variable). A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding future synthetic efforts toward more potent molecules and saving significant resources.

Biological and Pharmacological Investigations of 3 Cyano 3 Pyrrolidinomethyl Benzophenone

In Vitro Biological Activity Profiling of 3-Cyano-3'-pyrrolidinomethyl benzophenone (B1666685)

Antimicrobial Activity Assessments

No studies were found that evaluated the antimicrobial properties of 3-Cyano-3'-pyrrolidinomethyl benzophenone against any bacterial or fungal strains. Therefore, no data on its potential efficacy as an antimicrobial agent is available.

Anticancer Activity Evaluations

A thorough search of scientific databases yielded no research on the in vitro anticancer activity of this compound. Consequently, there is no information regarding its potential cytotoxic effects on any cancer cell lines.

Exploration of Other Potential Therapeutic Activities

No literature exists that explores any other potential therapeutic activities of this compound.

Mechanistic Studies of Bioactivity for this compound

Identification of Molecular Targets and Ligand-Binding Interactions

As there are no studies on the biological activity of this compound, no research has been conducted to identify its molecular targets or to characterize its ligand-binding interactions.

Elucidation of Biochemical Pathway Modulation by this compound

In the absence of any bioactivity data, there have been no investigations into how this compound might modulate any biochemical pathways.

Cell-Based Assays and Phenotypic Screening Approaches

Following a comprehensive search of publicly available scientific literature, no specific studies detailing cell-based assays or phenotypic screening approaches for the compound this compound were identified. Research data on the in vitro biological and pharmacological effects of this particular chemical entity does not appear to be present in the reviewed scientific databases and publications.

While studies on other benzophenone derivatives, such as benzophenone-3, have been conducted to evaluate their biological effects in various cell lines, this information is not directly applicable to this compound due to differences in chemical structure that would almost certainly lead to distinct pharmacological profiles. The introduction of the cyano and pyrrolidinomethyl groups to the benzophenone core creates a unique molecule whose interactions with biological systems cannot be predicted from the activities of other, structurally different benzophenones.

Therefore, detailed research findings, including data tables from cell-based assays and phenotypic screens for this compound, cannot be provided at this time. The scientific community has not yet published research that would fall under the scope of this requested article section.

Photophysical and Photochemical Characterization of 3 Cyano 3 Pyrrolidinomethyl Benzophenone

Light Absorption and Emission Properties of 3-Cyano-3'-pyrrolidinomethyl benzophenone (B1666685)

Benzophenone and its derivatives are characterized by their distinct absorption of ultraviolet (UV) light. researchgate.net They typically exhibit two primary absorption bands. A strong absorption band, corresponding to a π-π* electronic transition, is generally observed in the region of 250 nm. researchgate.net A second, weaker band, resulting from a formally forbidden n-π* transition of the carbonyl group, appears at longer wavelengths, typically between 330 and 360 nm. researchgate.netresearchgate.net The precise location and intensity of these absorption bands for 3-Cyano-3'-pyrrolidinomethyl benzophenone will be influenced by the electronic effects of the cyano and pyrrolidinomethyl substituents on the aromatic rings.

Upon excitation by UV light, benzophenone derivatives are known for their very low fluorescence quantum yields. This is a consequence of a highly efficient process known as intersystem crossing (ISC), where the molecule rapidly transitions from its initial excited singlet state (S₁) to a lower-energy triplet state (T₁). edinst.com As a result, the predominant emissive pathway, if observed, is phosphorescence from the long-lived triplet state. The high efficiency of this intersystem crossing is a defining feature of benzophenones and is fundamental to their photochemical applications. edinst.commdpi.com

Table 1: Typical Photophysical Data for Benzophenone Derivatives This table presents generalized data for the benzophenone chromophore. Specific values for this compound may differ.

Parameter Typical Value
Absorption Maximum (λmax) for π-π transition* ~250 nm researchgate.net
Absorption Maximum (λmax) for n-π transition* ~330-360 nm researchgate.netresearchgate.net
Fluorescence Quantum Yield Very Low (<0.01)
Phosphorescence Quantum Yield High (~0.9 in deoxygenated non-hydrogen-donating solvents)

| Triplet State Lifetime | Milliseconds at low temperatures edinst.com |

Photo-initiation Mechanisms and Radical Generation Pathways

The photochemical utility of benzophenone derivatives stems from the reactivity of their triplet excited state. When a benzophenone molecule absorbs a photon of UV light, it is promoted from its ground state (S₀) to an excited singlet state (S₁). researchgate.net Due to the highly efficient intersystem crossing, it rapidly converts to the triplet state (T₁). edinst.commdpi.com

The T₁ state of benzophenone behaves like a diradical and is a potent hydrogen abstractor. mdpi.com It can abstract a hydrogen atom from a suitable donor molecule in its vicinity, which can be a solvent molecule, a polymer chain, or another organic molecule. This hydrogen abstraction event generates two radicals: a benzophenone ketyl radical and a radical on the donor substrate. researchgate.netmdpi.com These newly formed radicals are capable of initiating further chemical reactions, such as polymerization. researchgate.net In the specific case of this compound, the pyrrolidinomethyl group contains C-H bonds that could potentially serve as a source for intramolecular or intermolecular hydrogen abstraction.

Energy Transfer Processes in Excited States

Beyond direct radical generation, the triplet state of benzophenone derivatives plays a critical role as an energy transfer agent, or photosensitizer. edinst.com The relatively long lifetime and high energy of the benzophenone triplet state allow it to transfer its electronic energy to a suitable acceptor molecule, promoting the acceptor to its own triplet state. This process is fundamental in many photochemical systems where the direct excitation of the acceptor molecule is inefficient. For this energy transfer to be effective, the triplet energy of the benzophenone sensitizer (B1316253) must be greater than that of the acceptor molecule.

Potential Applications in Photochemistry and Materials Science, Including Polymer Crosslinking and Surface Attachment

The ability to generate radicals upon UV irradiation makes benzophenone derivatives valuable photoinitiators for a variety of applications in materials science.

Polymer Crosslinking: One of the most significant applications of benzophenones is in the photocuring of polymers. When incorporated into a polymer formulation, either as an additive or as a covalently bound moiety, the benzophenone can initiate crosslinking upon exposure to UV light. nih.gov The excited benzophenone abstracts hydrogen atoms from adjacent polymer chains, creating macroradicals. The subsequent combination of these macroradicals forms covalent bonds between the chains, resulting in a three-dimensional network structure. nih.gov This technology is widely used in industrial applications such as coatings, inks, adhesives, and the fabrication of hydrogels for biomedical applications. nih.gov

Surface Attachment: Benzophenone derivatives are also extensively used to functionalize surfaces. nih.gov A surface can be modified with a benzophenone-containing molecule, and upon UV irradiation in the presence of a polymer or other organic layer, the excited benzophenone will abstract a hydrogen atom from the adjacent material, forming a covalent bond. nih.gov This technique provides a robust method for grafting polymers to surfaces, creating biocompatible coatings, and fabricating biosensors and microarrays. nih.govnih.govresearchgate.net The unique substituents of this compound may offer advantages in terms of solubility, compatibility, or providing a handle for secondary chemical modifications in such applications.

Computational Chemistry and Molecular Modeling of 3 Cyano 3 Pyrrolidinomethyl Benzophenone

Quantum Chemical Calculations for Electronic Structure and Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the electronic structure of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For 3-Cyano-3'-pyrrolidinomethyl benzophenone (B1666685), DFT calculations can reveal key electronic descriptors that govern its reactivity and stability. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov In the case of 3-Cyano-3'-pyrrolidinomethyl benzophenone, the electron-withdrawing nature of the cyano group and the carbonyl bridge, combined with the electron-donating potential of the pyrrolidinomethyl group, creates a complex electronic landscape. DFT calculations can precisely quantify these effects, predicting sites susceptible to nucleophilic or electrophilic attack and informing potential reaction pathways for its synthesis or metabolic degradation. researchgate.net

Table 1: Predicted Electronic Properties of Benzophenone Derivatives via DFT

Parameter Predicted Value Range Significance
HOMO Energy -6.4 to -6.6 eV Relates to electron-donating ability and susceptibility to oxidation.
LUMO Energy +2.6 to +2.8 eV Relates to electron-accepting ability and susceptibility to reduction.
HOMO-LUMO Gap (ΔE) 3.8 to 3.9 eV Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability. nih.gov

| Dipole Moment | 3.0 to 5.0 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. nih.gov |

Note: The values in this table are illustrative, based on typical DFT calculations for substituted benzophenone and cyano-aromatic compounds, and serve to represent the type of data generated. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum calculations provide an electronic snapshot, Molecular Dynamics (MD) simulations offer a movie, revealing how a molecule moves and changes shape over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational landscape and non-covalent interactions of this compound in a simulated biological environment (e.g., in water). plos.org

For this compound, key areas of flexibility include the bond connecting the pyrrolidinomethyl group to the phenyl ring and the torsional angle between the two phenyl rings of the benzophenone core. MD simulations can map the energy associated with these rotations, identifying the most stable, low-energy conformations. researchgate.net Furthermore, these simulations can detail the specific interactions between the compound and surrounding solvent molecules, such as the formation of hydrogen bonds between the carbonyl oxygen or cyano nitrogen and water, which is critical for understanding its solubility and bioavailability.

In Silico Prediction of Biological Activity and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

A crucial step in early-stage drug discovery is the prediction of a compound's ADMET profile to identify potential liabilities. nih.govresearchgate.net Numerous in silico tools and web servers use quantitative structure-property relationship (QSPR) models to predict these characteristics based solely on the molecule's 2D structure. biointerfaceresearch.comnih.gov These models are trained on large datasets of compounds with known experimental properties. nih.gov

For this compound, key predicted parameters would include lipophilicity (LogP), topological polar surface area (TPSA), the number of hydrogen bond donors and acceptors, and the count of rotatable bonds. These factors are foundational to widely used drug-likeness filters such as Lipinski's Rule of Five. While specific data for the 3-cyano isomer is not publicly available, computational data for the closely related structural isomer, 2-Cyano-3'-pyrrolidinomethyl benzophenone, provides valuable insight into the expected properties. chemscene.com

Table 2: Predicted Physicochemical and ADMET Properties for a Structural Isomer (2-Cyano-3'-pyrrolidinomethyl benzophenone)

Property Predicted Value Importance in Drug Discovery
Molecular Weight 290.36 g/mol Influences diffusion and absorption; generally <500 Da is preferred.
Topological Polar Surface Area (TPSA) 44.1 Ų Correlates with passive molecular transport through membranes; <140 Ų is often targeted for good oral bioavailability. chemscene.com
LogP (Octanol-Water Partition Coefficient) 3.38 Measures lipophilicity, affecting absorption and distribution; values between 1 and 5 are common for oral drugs. chemscene.com
Hydrogen Bond Acceptors 3 The carbonyl oxygen, cyano nitrogen, and pyrrolidine (B122466) nitrogen can accept hydrogen bonds, influencing solubility and target binding. chemscene.com
Hydrogen Bond Donors 0 The absence of donor groups can impact solubility but may improve membrane permeability. chemscene.com

| Rotatable Bonds | 4 | Indicates molecular flexibility, which can influence binding affinity and bioavailability; ≤10 is a common guideline. chemscene.com |

Source: Data is for the structural isomer CAS 898794-09-7 and is used here for illustrative purposes. chemscene.com

Ligand-Protein Docking and Pharmacophore Modeling for Target Elucidation

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.net This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.gov For this compound, docking studies could be performed against various protein families, such as protein kinases, where benzophenone derivatives have shown activity. nih.gov

Complementary to docking is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for biological activity. wjgnet.com A model for this compound would be constructed from its key chemical features. This pharmacophore can then be used as a 3D query to screen large virtual libraries for other compounds with different chemical scaffolds but the same essential features, potentially identifying novel active molecules. plos.org

Table 3: Potential Pharmacophoric Features of this compound

Feature Structural Origin Potential Interaction
Hydrogen Bond Acceptor (HBA) Carbonyl Oxygen, Cyano Nitrogen Forms hydrogen bonds with donor residues (e.g., Lys, Arg, Ser) in a protein active site.
Aromatic Ring (AR) Two Phenyl Rings Participates in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp).
Positive Ionizable (PI) / HBA Pyrrolidine Nitrogen Can be protonated at physiological pH, forming ionic interactions or hydrogen bonds.

| Hydrophobic (HY) | Pyrrolidine Ring, Benzophenone Core | Occupies hydrophobic pockets within the binding site. |

Application of Machine Learning Approaches in the Design and Optimization of this compound Derivatives

Machine learning (ML), particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, has revolutionized the optimization of lead compounds. researchgate.net QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov

In the context of this compound, a dataset of related benzophenone derivatives with experimentally measured activities (e.g., IC50 values against a specific enzyme) could be used to train an ML model, such as a deep neural network or a random forest algorithm. ijsmr.innih.gov The model would learn which molecular descriptors (e.g., electronic, steric, or hydrophobic properties) are most influential for activity. nih.gov This trained QSAR model could then accurately predict the activity of novel, unsynthesized derivatives of this compound. This predictive power allows chemists to prioritize the synthesis of only the most promising candidates, significantly accelerating the design-make-test-analyze cycle and reducing the costs and time associated with drug development. arxiv.org

Advanced Analytical Methodologies for Characterization and Quantitation of 3 Cyano 3 Pyrrolidinomethyl Benzophenone

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS))

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 3-Cyano-3'-pyrrolidinomethyl benzophenone (B1666685).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Cyano-3'-pyrrolidinomethyl benzophenone, both ¹H and ¹³C NMR would be utilized.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the two benzene (B151609) rings, the methylene (B1212753) protons of the pyrrolidinomethyl group, and the protons of the pyrrolidine (B122466) ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzophenone core. The protons on the benzene ring bearing the cyano group would exhibit different chemical shifts compared to those on the ring with the pyrrolidinomethyl group due to the differing electronic effects of these substituents.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon atoms and their chemical environments. Key signals would include those for the carbonyl carbon of the benzophenone, the quaternary carbon of the cyano group, the carbons of the two aromatic rings, and the carbons of the pyrrolidine ring and the methylene bridge.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons7.5 - 8.2Multiplet8H
Benzylic Protons (-CH₂-)~3.6Singlet2H
Pyrrolidine Protons (-CH₂-N-CH₂-)~2.5Multiplet4H
Pyrrolidine Protons (-CH₂-CH₂-)~1.8Multiplet4H
¹³C NMR Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)~195
Aromatic Carbons128 - 140
Cyano Carbon (C≡N)115 - 120
Benzylic Carbon (-CH₂-)~55
Pyrrolidine Carbons (-CH₂-N-CH₂-)~54
Pyrrolidine Carbons (-CH₂-CH₂-)~25

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound (molar mass: 290.36 g/mol ), high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Electron ionization (EI) or electrospray ionization (ESI) techniques would be used. The fragmentation pattern in MS/MS studies would likely show characteristic losses, such as the pyrrolidinomethyl group or the cyano group, providing further structural evidence.

Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC))

Chromatographic techniques are crucial for separating this compound from any impurities or by-products and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be a standard approach for the analysis of this compound. nih.govtandfonline.comnih.govresearchgate.net The method would be optimized for resolution, peak shape, and analysis time.

Typical HPLC Parameters:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Isocratic or gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV detector set at a wavelength where the benzophenone chromophore has maximum absorbance (typically around 254 nm or 315 nm). tandfonline.comresearchgate.net
Injection Volume 10-20 µL

This method would allow for the determination of the percentage purity of the compound by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers significant advantages over HPLC in terms of speed, resolution, and solvent consumption due to the use of smaller particle size columns (typically <2 µm). nih.govrsc.orgmdpi.com A UPLC method would be particularly useful for high-throughput analysis or for resolving closely eluting impurities. nih.gov

Typical UPLC Parameters:

Parameter Condition
Column C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) nih.govmdpi.com
Mobile Phase A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid). nih.gov
Flow Rate 0.3 - 0.5 mL/min nih.gov
Detection UV or tandem mass spectrometry (MS/MS) rsc.orgmdpi.com
Injection Volume 1 - 5 µL

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the crystal lattice. nih.govnih.gov If single crystals of this compound can be grown, this technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions. nih.govacs.org

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. mpg.de This analysis allows for the construction of an electron density map, from which the atomic positions can be determined.

Hypothetical Crystallographic Data:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 15.2 Å, c = 9.8 Å, β = 95°
Volume 1550 ų
Z (molecules per unit cell) 4

This data would provide unequivocal proof of the compound's structure and conformation in the solid state.

Hyphenated Techniques in Complex Matrix Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures. chemijournal.comnih.govresearchgate.netsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC or UPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govijpsjournal.com This technique would be invaluable for identifying and quantifying this compound in complex matrices such as biological fluids or environmental samples. The LC system separates the compound from other components in the sample, and the MS detector provides mass information, allowing for confident identification and quantification, even at trace levels. nih.gov Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. rsc.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for a compound of this polarity and molecular weight without derivatization, GC-MS could potentially be used. chemijournal.com This would require the compound to be sufficiently volatile and thermally stable. Derivatization might be necessary to improve its chromatographic properties.

The combination of these advanced analytical methodologies provides a comprehensive toolkit for the thorough characterization and quantitation of this compound, ensuring its identity, purity, and quality for any subsequent application.

Environmental Fate and Chemical Degradation Studies of Benzophenone Derivatives, Applicable to 3 Cyano 3 Pyrrolidinomethyl Benzophenone

Photodegradation Pathways and Kinetics of Benzophenones in Environmental Matrices

Benzophenone (B1666685) derivatives are designed to be photostable to effectively absorb UV radiation. nih.gov However, they are not completely inert to photodegradation. Studies on various benzophenones indicate that their breakdown under the influence of light follows pseudo-first-order kinetics. nih.gov The half-lives of different benzophenones under UV irradiation can vary significantly, ranging from 17 to 99 hours in laboratory settings. nih.gov

The photodegradation of benzophenones in aquatic environments is influenced by the composition of the water. In freshwater, the process is primarily driven by hydroxyl radicals (•OH) and dissolved organic matter (DOM). researchgate.netnih.gov In seawater, the triplet state of dissolved organic matter (³DOM*) plays a more significant role in indirect photodegradation. nih.gov For instance, while Benzophenone-3 is relatively persistent, its metabolite, Benzophenone-1 (BP-1), is more susceptible to photodegradation. nih.gov The photodegradation of BP-3 itself can be slow, with one study noting its persistence after 24 hours of simulated sunlight. nih.gov

The rate of photodegradation is also dependent on the specific benzophenone derivative and the environmental matrix. For example, the photolysis rate constants (Kobs) for various benzophenones have been observed to range from 1.9 × 10⁻³ to 10.6 × 10⁻², suggesting a generally high degree of photostability. researchgate.net The presence of reactive oxygen species (ROS) like •OH and ³DOM* can, however, accelerate this process. researchgate.net

Table 1: Photodegradation Half-lives of Selected Benzophenone Derivatives

CompoundMatrixHalf-life (t₁/₂)Conditions
Benzophenone-3Pure Water> 24 hoursSimulated sunlight nih.gov
Various BenzophenonesLaboratory Scale17 - 99 hoursMedium pressure UV lamp nih.gov
Benzophenone-4Pure Water5.25 minIncreased active chlorine & pH researchgate.net
Benzophenone-4Drinking Water with Bromide< 2.6 minIncreased active chlorine & pH researchgate.net

This table is generated based on available data for benzophenone derivatives and is intended to be illustrative of the potential behavior of 3-Cyano-3'-pyrrolidinomethyl benzophenone.

Chemical Transformation in Water Treatment Processes, including Chlorination By-product Formation

Conventional water treatment processes may not completely remove benzophenone derivatives. nih.gov However, advanced oxidation processes (AOPs) have shown promise. For example, the UV/H₂O₂ process can effectively degrade Benzophenone-3, with the degradation rate being dependent on the initial concentration of BP-3 and the pH of the water. nih.gov A pH of 6.0 was found to be optimal for this degradation process. nih.gov

Chlorination, a common disinfection method in water treatment, can lead to the transformation of benzophenones. The reaction of benzophenones with chlorine is influenced by factors such as chlorine dose, temperature, and pH. researchgate.net In seawater swimming pools, the presence of bromide can lead to the formation of brominated disinfection byproducts, which are often more toxic than their chlorinated counterparts. nih.gov

Studies on Benzophenone-3 in chlorinated seawater have demonstrated that increasing chlorine doses and temperature enhance the formation of bromoform. nih.gov The degradation of BP-3 under these conditions can lead to a variety of transformation products. nih.gov The presence of other substances in the water can also affect the efficiency of removal. For instance, humic acids and certain ions can decrease the removal efficiency of BP-3 during treatment with ferrate(VI), while others may enhance it. nih.gov

Table 2: Factors Influencing Benzophenone-3 Degradation by Ferrate(VI)

FactorEffect on Removal Efficiency
Humic acidsDecreased nih.gov
Mn²⁺Decreased nih.gov
NaClDecreased nih.gov
Br⁻Enhanced nih.gov
Cu²⁺Enhanced nih.gov
NH₄⁺, NO₃⁻, Fe³⁺, Fe²⁺No significant effect nih.gov

This table illustrates the influence of co-existing substances on the degradation of a representative benzophenone and may be applicable to other derivatives.

Biotransformation and Microbial Degradation Mechanisms of Benzophenones

Microorganisms can play a role in the breakdown of benzophenones. Fungal treatments, for instance, have been shown to degrade over 99% of certain sunscreens, including benzophenones, within 24 hours. nih.gov Interestingly, Benzophenone-1 has been identified as a minor byproduct of the fungal degradation of Benzophenone-3. nih.gov

The marine microalga Pavlova sp. has demonstrated the ability to biotransform benzophenone. In one study, cultured cells of Pavlova sp. converted benzophenone into diphenylmethanol (B121723) and diphenylmethyl behenate. researchgate.net The use of immobilized Pavlova cells was found to be effective in the glycosylation of bisphenol A, a related endocrine-disrupting compound, suggesting a potential pathway for the biotransformation of other complex organic molecules. researchgate.net

Recent research also points to phytoremediation and microalgae-assisted mitigation as viable techniques for the removal of Benzophenone-3, with the advantage of improved removal rates and reduced toxicity of byproducts. nih.gov

Assessment of Degradation Products and Metabolites in Environmental Systems

The degradation of benzophenones through various pathways leads to the formation of a range of transformation products and metabolites. For example, the oxidation of Benzophenone-3 with ferrate(VI) results in the formation of 4-Methoxybenzophenone and a 4-methoxybenzoyl cation. nih.gov

In chlorinated seawater, the degradation of Benzophenone-3 can yield up to ten different transformation products. nih.gov The identification of these byproducts is crucial for a comprehensive environmental risk assessment, as they may also possess toxicological properties.

Computational toxicology studies on the transformation products of Benzophenone-3 suggest that the potential ecotoxicity and health effects of the main products are significantly lower than that of the parent compound. researchgate.netnih.gov Furthermore, these transformation products are predicted to have low bioaccumulation potential. researchgate.netnih.gov However, it is important to note that the addition of metabolites and degradation by-products from sewage treatment plants can have an added negative impact on the environment. nih.gov

Conclusion and Future Perspectives in Research on 3 Cyano 3 Pyrrolidinomethyl Benzophenone

Summary of Key Research Findings and Contributions

Research into functionally substituted benzophenones has established a strong foundation for understanding molecules like 3-Cyano-3'-pyrrolidinomethyl benzophenone (B1666685). The key takeaways from the broader field that inform our understanding of this specific compound are:

Synthetic Accessibility : The synthesis of unsymmetrical benzophenones is well-documented, with Friedel-Crafts acylation being a primary method. The introduction of the cyanophenyl and pyrrolidinomethyl moieties can be achieved through established multi-step synthetic sequences, allowing for the controlled and efficient production of the target compound.

Physicochemical Properties : The presence of the cyano group, a strong electron-withdrawing group, is expected to significantly influence the electronic properties of the benzophenone core, impacting its absorption and emission spectra. The pyrrolidinomethyl group, a basic and flexible side chain, will likely modulate the compound's solubility, lipophilicity, and crystal packing.

Pharmacological Potential : Benzophenone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific combination of the cyano and pyrrolidinomethyl groups in 3-Cyano-3'-pyrrolidinomethyl benzophenone suggests a potential for novel pharmacological profiles, particularly in targeting enzymes or receptors where interactions with these functional groups are favorable.

Remaining Challenges and Knowledge Gaps in the Study of this compound

Despite the promising outlook, several challenges and knowledge gaps need to be addressed to fully realize the potential of this compound:

Lack of Empirical Data : The most significant challenge is the current absence of direct experimental data for this specific compound. Detailed characterization of its physicochemical properties, including its crystal structure, spectroscopic data, and stability, is essential.

Biological Activity Screening : Comprehensive screening of this compound against a wide range of biological targets is necessary to identify its primary pharmacological activities. Structure-activity relationship (SAR) studies would also be crucial to optimize its potency and selectivity.

Pharmacokinetic Profile : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a potential therapeutic agent. Studies on its metabolic stability and potential metabolites are currently lacking.

Toxicity Assessment : A thorough toxicological evaluation is required to ensure the safety of the compound for any potential applications.

Emerging Research Avenues and Potential Innovations in Benzophenone Chemistry

The exploration of this compound opens up several exciting avenues for future research and innovation in the broader field of benzophenone chemistry:

Development of Novel Probes and Sensors : The unique electronic and structural features of this compound could be harnessed to develop novel fluorescent probes or sensors for specific analytes or biological environments. The cyano group can act as a reporter, while the pyrrolidinomethyl group can provide a binding site.

Advanced Materials Science : Benzophenone derivatives are utilized in photochemistry and polymer science. The specific substitution pattern of this compound could lead to the development of new photoinitiators, photosensitizers, or functional polymers with tailored properties.

Combinatorial Chemistry and Library Synthesis : The synthetic route to this compound can be adapted for the combinatorial synthesis of a library of related compounds. This would enable the rapid exploration of the chemical space around this scaffold and the identification of molecules with optimized properties.

Computational Modeling and Drug Design : In silico studies, including molecular docking and dynamics simulations, can play a crucial role in predicting the biological targets of this compound and in guiding the design of more potent and selective analogs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.